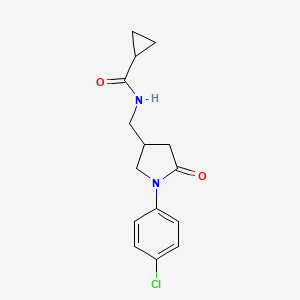

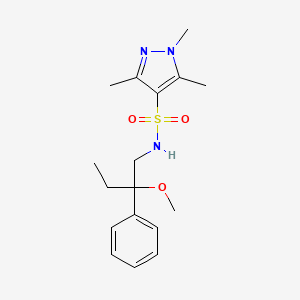

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide involves multi-step processes including nucleophilic substitution reactions, ester hydrolysis, and conformational analysis for ensuring the correct structural orientation of the substituents. For instance, Zhou et al. (2021) described a high-yield synthetic method for a related compound through a multi-step nucleophilic substitution reaction, demonstrating the complex synthetic routes required for such molecules (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of conformational analysis and crystal structure characterization in understanding the compound's properties and interactions. The crystal structure analysis of similar compounds highlights the significance of intramolecular hydrogen bonds and the cyclohexane ring's chair conformation in stabilizing the molecule's structure (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs are key to understanding their reactivity and potential applications. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid demonstrates the specific cleavage of the cyclopropyl group, indicating the compound's reactivity and the influence of the cyclopropane ring on its chemical behavior (Loeppky & Elomari, 2000).

Physical Properties Analysis

The physical properties of compounds like this compound, including melting points and solubility, are crucial for their application in various fields. Studies on related compounds have shown that the cyclopropane ring and substituents significantly influence these properties, affecting their practical use and handling (Gallagher et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules and stability under different conditions, are vital for assessing the compound's utility in research and industry. The synthesis and characterization of similar compounds provide insights into the chemical behavior of this compound, including its potential for forming stable structures and undergoing specific reactions (McLaughlin et al., 2016).

Scientific Research Applications

1. Enzyme Inhibition and Binding Affinity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide, among other compounds, has been studied for its binding and inhibitory activities against KDM5A, a histone lysine demethylase. Structural studies of the enzyme in complex with inhibitors have revealed critical interactions responsible for binding affinity differences, providing insights for the development of potent cell permeable inhibitors of the KDM5 family (Horton et al., 2018).

2. Antibacterial Activity

A series of cycloalkylamino derivatives, including structures similar to this compound, have been synthesized and tested for their antibacterial activities both in vitro and in vivo. Specific structural variations have shown to significantly enhance the antibacterial potency, indicating the potential of these compounds as therapeutic agents (Bouzard et al., 1992).

3. Anticancer Potential

Compounds structurally related to this compound have demonstrated promising anticancer activities. Studies involving newly synthesized pyrazole and pyrimidine derivatives have reported higher anticancer activity compared to reference drugs, showcasing the potential for further development as anticancer agents (Hafez et al., 2016).

4. Vasodilating Properties

Research into pyridinecarboxamidine derivatives, structurally related to this compound, has indicated their ability to produce concentration-dependent relaxations in isolated porcine coronary arteries. This points to their potential as vasodilating agents, with specific structural components critical for their potency as K+ channel openers (Izumi et al., 1996).

5. Antiepileptic Drug Development

The compound N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin-2-yl] methyl}, a structure resembling this compound, has shown significant anticonvulsant activity in various seizure models. The pharmacokinetic performance and high safety profile indicate its potential as a lead in the development of new antiepileptic drugs (Yadav & Tripathi, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c16-12-3-5-13(6-4-12)18-9-10(7-14(18)19)8-17-15(20)11-1-2-11/h3-6,10-11H,1-2,7-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCXBPKUPDKVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)